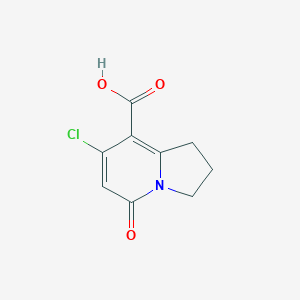

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Overview

Description

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a compound that can be presumed to be a derivative of tetrahydroindolizine, a bicyclic structure composed of a six-membered and a five-membered ring. The compound is likely to have a chloro substituent at the 7-position, a ketone group (oxo) at the 5-position, and a carboxylic acid group at the 8-position. This structure is related to the broader class of tetrahydroindolizines, which are of interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related tetrahydroindolizines has been reported through a single-step annulation process. This involves the reaction of 2-formylpiperidine with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves, yielding various 5,6,7,8-tetrahydroindolizines . Although the specific synthesis of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis by incorporating the appropriate chloro and carboxylic acid substituents.

Molecular Structure Analysis

The molecular structure of tetrahydroindolizines typically features a saturated core with a nitrogen atom embedded within the five-membered ring. The presence of a 5-oxo group suggests a ketone functionality, which can influence the electronic distribution and reactivity of the molecule. The chloro and carboxylic acid substituents would further modify the chemical behavior, potentially affecting the compound's acidity, hydrogen bonding capacity, and interaction with biological targets.

Chemical Reactions Analysis

Related compounds, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, have been shown to react with hydrazine to yield substituted cinnolinones . While the specific chemical reactions of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid are not provided, it can be inferred that the compound may undergo similar nucleophilic addition reactions due to the presence of the ketone group. The chloro substituent may also participate in substitution reactions, and the carboxylic acid group could be involved in esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid would be influenced by its functional groups. The ketone and carboxylic acid functionalities are likely to contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The chloro substituent may increase the compound's density and molecular weight. The exact properties would need to be determined experimentally, but these functional groups provide a starting point for predicting the compound's behavior in different chemical environments.

Scientific Research Applications

Antitumor Agent Synthesis

The compound has been used in the synthesis of antitumor agents. Horspool et al. (1990) described the preparation of 3-(2-chlorethyl)-4-oxo-3H-imidazo[5,1-d]-1,2,3,5- tetrazine-8-carboxylic acid, a key derivative in the exploration of antitumor agents, demonstrating its potential in this field (Horspool et al., 1990).

Novel Compound Preparation

Mmutlane et al. (2005) utilized a similar compound for the preparation of novel indolizinone-based compounds, showcasing its versatility in the synthesis of diverse chemical structures (Mmutlane et al., 2005).

Biological Activity Studies

Sayed et al. (2003) explored the use of related compounds in the preparation of new heterocyclic compounds with anticipated biological activity. This indicates its role in developing compounds with potential therapeutic applications (Sayed et al., 2003).

Dye Component Synthesis

Brenneisen et al. (1966) prepared derivatives of a similar compound for linking dye components containing amino groups, underlining its application in the dye industry (Brenneisen et al., 1966).

Intermediate for Anticancer Drugs

Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for various biologically active anticancer drugs (Zhang et al., 2019).

Anticancer Activity Correlation Study

A study by Jin Ling-xia (2009) examined the relationship between the structure of 3-substitutied-4-oxo-3H-imidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid derivatives and their anticancer activities, indicating the compound's relevance in cancer research (Jin Ling-xia, 2009).

Safety And Hazards

properties

IUPAC Name |

7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBEBOCEPNCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695092 | |

| Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |

CAS RN |

1150098-39-7 | |

| Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

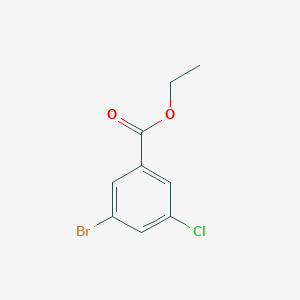

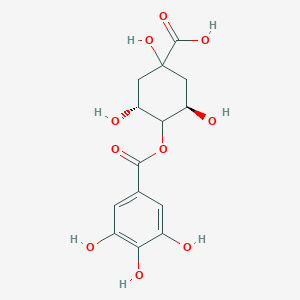

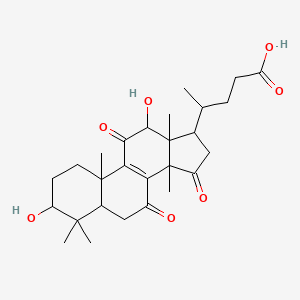

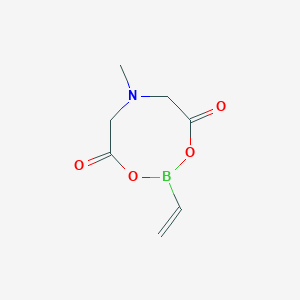

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)

![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)

![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)